
3,6-Bis(trifluoromethyl)benzene-1,2-diamine
説明
3,6-Bis(trifluoromethyl)benzene-1,2-diamine, also known as 3,6-BTMDA, is an organic compound that is used in a variety of scientific research applications. 3,6-BTMDA has a wide range of uses due to its ability to react with various organic compounds to form new compounds. It is a versatile molecule that can be used to synthesize various drugs, materials, and other compounds.
科学的研究の応用
Heterocyclic Compounds and Biological Significance
Research into benzene derivatives, such as triazines, which involve modifications of the benzene ring by replacing carbon-hydrogen units with nitrogen atoms, has shown a wide range of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others, indicating the potential of benzene derivatives in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have been explored for their supramolecular self-assembly behavior, leading to applications in nanotechnology, polymer processing, and biomedical applications. This highlights the versatility of benzene derivatives in creating ordered structures for advanced materials and therapeutic applications (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis
Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), serve as intermediates in the preparation of metal passivators and light-sensitive materials, emphasizing the role of benzene derivatives in synthetic chemistry and materials science (Gu, Yu, Zhang, & Xu, 2009).
Phase Behavior and Application Potentials
The phase behavior of ionic liquids with aliphatic and aromatic solutes, including benzene derivatives, has been studied for their application in solvent systems. This research indicates the potential for benzene derivatives in separation processes and extraction technologies (Visak et al., 2014).
Environmental and Health Impacts
While specific to benzene rather than its derivatives, studies have detailed the environmental and health impacts of benzene exposure, including associations with various diseases. This research underscores the importance of understanding the toxicological profiles of chemical compounds, including those related to benzene derivatives (Galbraith, Gross, & Paustenbach, 2010).
作用機序
Target of Action
Similar compounds, such as substituted diaminobenzenes, have been used as starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and other biologically active compounds . These compounds often interact with various biological targets, including enzymes and receptors, to exert their effects.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as nucleophilic aromatic substitution and aromatic nitro group reduction . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been involved in the synthesis of arylbenzimidazole-based organic light-emitting diodes, benzotriazolium salts, and other biologically active compounds . These compounds can influence various biochemical pathways, depending on their specific targets and mode of action.
Result of Action
Similar compounds have been tested for their cytotoxicity against cancer cells , suggesting potential antitumor activity. The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
特性
IUPAC Name |
3,6-bis(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMVMJWWGVVLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262127 | |
| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-22-9 | |
| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
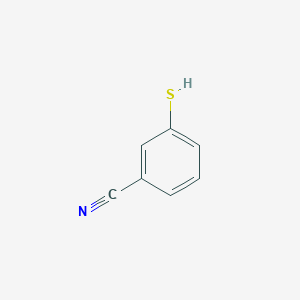
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)
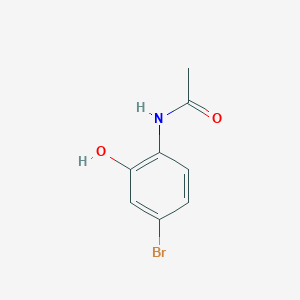

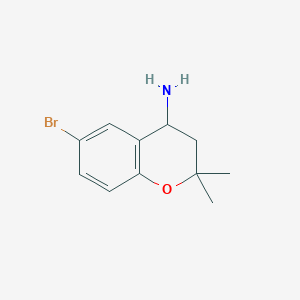


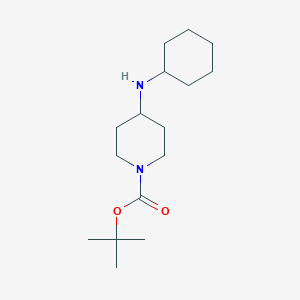
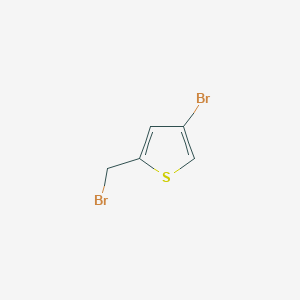

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
